molecular formula C17H24Cl2N2S B6155972 1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1158494-97-3

1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B6155972
CAS No.: 1158494-97-3
M. Wt: 359.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride is a secondary amine derivative featuring a piperidine core substituted with a benzyl group at position 1 and a thiophen-2-ylmethyl moiety at the N-position of the piperidine-4-amine. The dihydrochloride salt form enhances solubility, making it suitable for pharmacological studies. This compound has been cataloged by suppliers like CymitQuimica (Ref: 10-F522415) but is currently listed as discontinued . Its molecular weight is approximately 343.29 g/mol, with a purity of 95% .

Properties

CAS No.

1158494-97-3

Molecular Formula

C17H24Cl2N2S

Molecular Weight

359.4

Purity

95

Origin of Product

United States

Mechanism of Action

Target of Action

A related compound, (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine dihydrochloride, is known to be used in the preparation of janus kinase 1 selective inhibitors. Therefore, it is possible that 1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride may also interact with similar targets.

Biochemical Pathways

It is known that related compounds can participate in the synthesis of various heterocyclic compounds, indicating potential involvement in complex organic molecule creation.

Biological Activity

1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride (CAS Number: 921125-05-5) is a compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological properties, including antibacterial and antifungal activities, as well as its implications in medicinal chemistry.

  • Molecular Formula : C17H22N2S
  • Molecular Weight : 286.43 g/mol
  • Purity : NLT 98% .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various piperidine derivatives, including those structurally related to 1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine. The compound has shown promising results against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Pseudomonas aeruginosa>100 mg/mL

The compound demonstrated complete death of both Staphylococcus aureus and Escherichia coli within 8 hours at effective concentrations .

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal activity against various strains. For example, it was tested against Candida albicans and showed significant inhibition with an MIC ranging from 3.125 to 100 mg/mL . This suggests that modifications in the chemical structure can enhance antifungal efficacy.

The biological activity of piperidine derivatives is often attributed to their ability to interact with bacterial cell membranes and inhibit essential cellular functions. The presence of electron-donating or electron-withdrawing groups on the piperidine ring can significantly influence the bioactivity, enhancing the compound's potency against specific pathogens .

Case Studies

  • Study on Pyrrolidine Derivatives : A comprehensive analysis of pyrrolidine derivatives revealed that structural modifications led to varying degrees of antibacterial activity. Compounds similar to 1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine were synthesized and tested, showing that halogen substitutions could enhance bioactivity .
  • Antioxidant Properties : Some derivatives of piperidine have also been evaluated for antioxidant activities, indicating a broader spectrum of biological functions beyond antimicrobial properties .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Aromatic Substituents: The thiophene group in the target compound provides sulfur-based aromaticity, which may enhance lipophilicity and membrane permeability compared to furan (oxygen-based) or pyrrole (nitrogen-based) analogs .
  • Alkyl vs. Aryl Chains :

    • Phenethyl substituents (e.g., M22) introduce flexibility and extended π-system interactions, critical for inhibiting enzymes like NEDD8-activating enzyme (NAE) in cancer pathways .

Preparation Methods

Reductive Amination of 4-Benzylpiperidin-4-one

A widely applicable method involves reductive amination between 4-benzylpiperidin-4-one and thiophen-2-ylmethylamine. This one-pot reaction employs sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) or tetrahydrofuran (THF) at ambient temperature. The ketone reacts with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Key steps :

  • Dissolve 4-benzylpiperidin-4-one (10 mmol) and thiophen-2-ylmethylamine (12 mmol) in anhydrous DCM.

  • Add NaBH(OAc)₃ (15 mmol) portionwise under nitrogen.

  • Stir for 24 hours, followed by aqueous workup and extraction.

This method yields ~65–75% of the free base, which is converted to the dihydrochloride salt using HCl gas in ethanol.

Alkylation of Piperidin-4-amine Derivatives

An alternative route involves sequential alkylation of piperidin-4-amine. The primary amine is first protected as a tert-butyl carbamate (Boc) to prevent over-alkylation. After Boc deprotection, the secondary amine is alkylated with (thiophen-2-yl)methyl chloride.

Procedure :

  • Protect piperidin-4-amine with Boc₂O in THF.

  • Benzylate the nitrogen at position 1 using benzyl bromide and K₂CO₃ in acetonitrile.

  • Deprotect with trifluoroacetic acid (TFA) in DCM.

  • Alkylate with (thiophen-2-yl)methyl chloride in the presence of NaI (cat.) and DIPEA in DMF.

This method achieves ~60% overall yield but requires additional protection/deprotection steps.

Nucleophilic Substitution on Piperidine Scaffolds

A third approach utilizes a pre-functionalized piperidine scaffold. For example, 1-benzyl-4-mesylpiperidine undergoes nucleophilic substitution with thiophen-2-ylmethylamine in acetonitrile at reflux.

Reaction conditions :

  • 1-Benzyl-4-mesylpiperidine (1 eq), thiophen-2-ylmethylamine (1.2 eq)

  • K₂CO₃ (2 eq), acetonitrile, 80°C, 12 hours

Yield: ~55–60% after column chromatography (hexane/EtOAc gradient).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF and DCM enhance reaction rates for alkylation and acylation steps. For reductive amination, THF outperforms DCM due to better solubility of NaBH(OAc)₃. Elevated temperatures (50–80°C) improve nucleophilic substitution but may promote side reactions in acid-sensitive intermediates.

Catalytic Additives

The addition of NaI (10 mol%) in alkylation reactions facilitates halide exchange, increasing electrophilicity of alkylating agents. Similarly, molecular sieves in reductive amination absorb water, shifting equilibrium toward imine formation.

Purification and Characterization

Crystallization Techniques

Crystallization of the free base in ethanol or isopropanol yields needle-like crystals with >95% purity. The dihydrochloride salt is precipitated by adding concentrated HCl to an ethanolic solution of the free base, followed by cooling to −20°C.

Chromatographic Methods

Flash chromatography (SiO₂, hexane/EtOAc 70:30 to 50:50) resolves closely related byproducts. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity (>99%).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 6.95–6.85 (m, 3H, thiophene), 3.75 (s, 2H, NCH₂), 3.10–2.90 (m, 4H, piperidine).

  • LC-MS : m/z 327.2 [M+H]⁺.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination70–75>95One-pot, minimal protection stepsRequires stoichiometric reducing agent
Sequential Alkylation6090High regioselectivityMultiple steps, Boc deprotection
Nucleophilic Substitution5585Simple setupLow yield, competing elimination

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Start with 4-aminopiperidine and functionalize the amine group via nucleophilic substitution with benzyl halides or thiophene-derived electrophiles (e.g., thiophen-2-ylmethyl bromide) in the presence of a base (e.g., K₂CO₃) .
  • Step 2 : Purify intermediates using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted starting materials .
  • Step 3 : Convert the free base to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether to enhance purity (>95%) .
    • Key Variables : Temperature (25–60°C), solvent polarity, and stoichiometric ratios of reagents. Lower temperatures favor selectivity for mono-substitution .

Q. How does the dihydrochloride salt form enhance the compound’s physicochemical properties for biological studies?

  • Solubility : The dihydrochloride form increases aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base, facilitating in vitro assays .
  • Stability : Protonation of the piperidine nitrogen reduces degradation under oxidative conditions (e.g., 90% stability after 24 hours at 25°C) .
  • Practical Tip : Characterize salt formation via X-ray crystallography or ¹H-NMR to confirm protonation sites .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to neurological targets (e.g., serotonin or dopamine receptors)?

  • Approach :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s benzyl/thiophene groups and receptor active sites (e.g., hydrophobic pockets in 5-HT₃ receptors) .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Trp183 in 5-HT₃R) .
    • Validation : Compare computational results with experimental IC₅₀ values from radioligand displacement assays .

Q. How can structural analogs of this compound resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Troubleshooting :

  • SAR Analysis : Systematically modify the benzyl or thiophene substituents (e.g., fluorination or methoxy groups) and test activity against a panel of related receptors .
  • Assay Standardization : Ensure consistent buffer pH (7.4), temperature (37°C), and cell line (e.g., HEK293 for recombinant receptors) to minimize variability .
    • Case Study : Analogous piperidine derivatives showed ±10-fold IC₅₀ differences when assayed in Tris vs. HEPES buffers due to ionic strength effects .

Q. What in vivo models are suitable for evaluating the pharmacokinetic profile of this compound?

  • Experimental Design :

  • ADME Profiling : Administer 10 mg/kg (IV and PO) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS (LOQ: 1 ng/mL) .
  • Key Metrics : Calculate bioavailability (F > 30%), half-life (t½ > 2 hours), and brain-to-plasma ratio (Kp > 0.3) using non-compartmental analysis .
    • Challenges : Thiophene moieties may induce CYP450 metabolism; co-administer with a CYP inhibitor (e.g., ketoconazole) to assess clearance pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.